molecular formula C13H16N4S B11267892 3-(Isopropylsulfanyl)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-C][1,2,4]triazole

3-(Isopropylsulfanyl)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-C][1,2,4]triazole

Cat. No.: B11267892
M. Wt: 260.36 g/mol
InChI Key: MXTJNBMOSQRKFB-UHFFFAOYSA-N
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Description

3-(Isopropylsulfanyl)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-C][1,2,4]triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropylsulfanyl)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-C][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropylthiol with a phenyl-substituted hydrazine derivative, followed by cyclization with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the cyclization process and improve the overall reaction rate. Industrial production also emphasizes the use of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(Isopropylsulfanyl)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-C][1,2,4]triazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding dihydro derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(Isopropylsulfanyl)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-C][1,2,4]triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Isopropylsulfanyl)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-C][1,2,4]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming hydrogen bonds or electrostatic interactions with amino acid residues in the active site. This interaction can lead to the disruption of normal cellular processes, resulting in the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazoles: These compounds share a similar triazole ring structure but differ in the position of nitrogen atoms.

    1,2,4-Triazoles: Similar in structure but with different substitution patterns and biological activities.

    Benzothiazoles: Contain a sulfur atom in a different ring system but exhibit comparable biological properties.

Uniqueness

3-(Isopropylsulfanyl)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-C][1,2,4]triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropylsulfanyl group and phenyl ring contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H16N4S

Molecular Weight

260.36 g/mol

IUPAC Name

7-phenyl-3-propan-2-ylsulfanyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazole

InChI

InChI=1S/C13H16N4S/c1-10(2)18-13-15-14-12-16(8-9-17(12)13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

MXTJNBMOSQRKFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NN=C2N1CCN2C3=CC=CC=C3

Origin of Product

United States

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